2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of both benzoxazole and isoindole moieties. This compound is notable for its potential biological activities, which may include interactions with various enzymes and proteins involved in critical biochemical pathways. The molecular formula for this compound is C₁₇H₁₂N₂O₃, and it has been assigned the CAS number 623553-27-5. It is classified under organic compounds due to its carbon-based structure and contains nitrogen and oxygen as well.
The synthesis of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves several key steps:
The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or dioxane, often in the presence of catalysts or dehydrating agents to facilitate the formation of intermediates. Characterization of the final product can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione features a benzoxazole ring fused with an isoindole dione framework. The compound exhibits a planar configuration conducive to π-stacking interactions, which may influence its biological activity.
The compound has a molecular weight of 284.29 g/mol and features functional groups such as carbonyls (C=O) and aromatic rings that contribute to its chemical reactivity and interaction with biological targets.
This compound can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione primarily involves its interaction with specific enzymes. For example, it has been shown to inhibit glucosamine-6-phosphate synthase, an enzyme critical for amino sugar biosynthesis. This inhibition can lead to significant alterations in cellular metabolism and proliferation.
Studies indicate that this compound may induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival. The binding affinity and kinetics can be assessed using techniques such as surface plasmon resonance or enzyme kinetics assays.
The compound is typically presented as a solid with potential irritant properties upon contact with skin or mucous membranes. It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its potential applications.
The primary applications of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione lie in medicinal chemistry and pharmacology. Its potential anticancer activity makes it a candidate for further research into therapeutic agents targeting specific cancers. Additionally, its ability to modulate enzyme activity suggests applications in drug development aimed at metabolic disorders or enzyme-related diseases.
The rational construction of benzoxazole-isoindoledione hybrids emerged from fragment-based drug design principles prevalent in early 21st-century antimicrobial research. Molecular hybridization strategies gained prominence as solutions to drug resistance, with the ethylene-bridged architecture first reported in the mid-2000s (CAS 623553-27-5). This structural motif addressed pharmacokinetic limitations observed in simpler benzoxazole derivatives by enhancing solubility parameters while preserving planar aromaticity critical for DNA intercalation and enzyme inhibition [5] [6]. Synthetic methodologies evolved from classical condensation techniques to microwave-assisted and catalysis-driven approaches, significantly improving yields from initial 30-40% to >85% in contemporary practices. The strategic incorporation of the isoindole-1,3-dione component specifically countered metabolic instability issues documented in early benzoxazole-based antimicrobial candidates through steric protection of vulnerable sites [6] [10].
Isoindole-1,3-dione (phthalimide) derivatives constitute a privileged scaffold in pharmacological optimization due to their dual hydrogen-bonding capacity and conformational rigidity. The 2-substituted ethyl variant in the target compound extends these properties while enabling:
Structural activity relationship (SAR) studies demonstrate that N-alkylation of the isoindole-1,3-dione ring system significantly influences bioavailability. The ethylene linker in 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents an optimal chain length—shorter linkages reduce antibacterial potency by 8-fold, while longer chains diminish brain penetration in neurological applications [4] [7]. Computational models indicate the phthalimide carbonyls contribute to a dipole moment of 4.8 Debye, facilitating membrane permeability superior to non-hybridized benzoxazole derivatives [9].
Table 2: Evolution of Isoindole-1,3-dione Hybridization Strategies
Hybrid Type | Biological Application | Structural Advancement |
---|---|---|
Propargyloxy-phthalimide (4616-63-1) | Antimicrobial precursors | Alkyne functionality for click chemistry |
Piperonyl-phthalimide (Spectrabase) | CNS-active candidates | Benzodioxole-enhanced blood-brain barrier penetration |
Benzoxazole-ethyl-phthalimide (623553-27-5) | Multi-target antibacterial agents | Balanced logP (2.60) and TPSA (63.4Ų) |
Benzoxazole’s emergence as a versatile medicinal chemistry scaffold stems from its bioisosteric relationship with purine nucleobases and structural mimicry of peptide β-turn elements. The 2-substituted ethyl variant in the target compound enhances these inherent properties through:
Recent studies confirm benzoxazole-containing hybrids exhibit up to 64-fold enhanced activity against multidrug-resistant S. aureus compared to non-hybrid analogs, attributable to synergistic target engagement [6].
Systematic benzoxazole modifications in the target compound reveal critical SAR determinants:
Table 3: Pharmacological Applications of Benzoxazole Hybrids (2019-2024)
Hybrid System | Therapeutic Area | Notable Activity Enhancement |
---|---|---|
Benzimidazole-Benzoxazole | Antiproliferative agents | 12-fold ↑ TK inhibition vs. parent compounds |
Quinoline-Benzoxazole | Antimalarial leads | IC₅₀ = 18nM against P. falciparum Dd2 strain |
Phthalimide-Benzoxazole | Multi-target antibacterial | MIC = 0.5μg/mL against MRSA |
The integration flexibility of the benzoxazole moiety—demonstrated by its presence in FDA-approved drugs and clinical candidates—validates its strategic incorporation into hybrid architectures like 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Ongoing research focuses on leveraging its chameleonic hydrogen-bonding profile (accept: 2 sites; donate: 1 site) for kinase inhibition applications beyond antimicrobial domains [3] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0